Ethenol, 2,2-bis(2,4,6-trimethylphenyl)-

Description

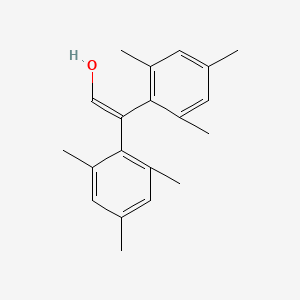

The name suggests a central ethenol (vinyl alcohol) backbone substituted with two 2,4,6-trimethylphenyl (mesityl) groups at the 2-position. Such compounds are typically stabilized by steric hindrance from the bulky mesityl substituents, which protect reactive functional groups (e.g., hydroxyl or vinyl moieties) and enhance thermal stability . Mesityl-substituted compounds are widely utilized in catalysis, ligand design, and materials science due to their electron-donating properties and resistance to oxidation .

Properties

CAS No. |

54288-04-9 |

|---|---|

Molecular Formula |

C20H24O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2,2-bis(2,4,6-trimethylphenyl)ethenol |

InChI |

InChI=1S/C20H24O/c1-12-7-14(3)19(15(4)8-12)18(11-21)20-16(5)9-13(2)10-17(20)6/h7-11,21H,1-6H3 |

InChI Key |

ZEWSRGXZSLAREL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=CO)C2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with acetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethenol group to an ethane group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethane derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)-, also known as bis(2,4,6-trimethylphenyl)ethanol, is an organic compound featuring two bulky 2,4,6-trimethylphenyl groups attached to a central ethenol moiety. It has a molecular formula of and a molecular weight of approximately 280.404 g/mol. This compound is notable for its potential applications in various chemical processes and materials science due to its structural properties and reactivity.

Scientific Research Applications

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- has several notable applications:

- Material Science It is used as an additive in polymers to enhance material properties.

- Organic Synthesis: It is a valuable reagent in organic synthesis.

- Studying Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms.

- Industrial Applications: The unique structural characteristics of this compound make it valuable in industrial applications and research settings.

- Pharmaceutical Agent: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

- Therapeutic Applications: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

- Advanced Materials: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Chemical Reactions

Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are frequently used.

- Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (e.g., ) and nucleophiles (e.g., NaOH) are employed under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- with structurally related mesityl-substituted compounds:

Key Observations:

- Steric and Electronic Effects: Mesityl groups universally provide steric protection and electron-donating capabilities. For example, Bis(2,4,6-trimethylphenyl)phosphine enhances catalytic activity in cross-coupling reactions by stabilizing metal centers , while enaminone ligands in facilitate β-enaminone synthesis via Co(II) coordination .

- Backbone Diversity: The central backbone (ethenol, phosphine, imidazolidin-2-ide) dictates reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethenol, 2,2-bis(2,4,6-trimethylphenyl)-?

- Answer : The compound can be synthesized via coupling reactions involving sterically hindered aryl groups. A plausible route involves palladium-catalyzed cross-coupling of 2,4,6-trimethylphenyl Grignard reagents with halogenated ethenol precursors. Steric effects from the trimethylphenyl substituents necessitate optimized reaction conditions (e.g., elevated temperatures, bulky ligands) to enhance yields . Characterization of intermediates via -NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can NMR spectroscopy resolve structural ambiguities caused by the symmetry of 2,4,6-trimethylphenyl groups?

- Answer : The high symmetry of the 2,4,6-trimethylphenyl substituents reduces splitting in -NMR spectra, but -NMR and 2D techniques (e.g., HSQC, HMBC) are essential to distinguish methyl and aromatic carbons. For example, the para-methyl groups exhibit distinct coupling patterns compared to ortho-methyl groups in NOESY experiments . Deuterated solvents (e.g., CDCl) minimize signal overlap, and variable-temperature NMR can resolve dynamic effects in crowded regions.

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Thermal stability can be evaluated via thermogravimetric analysis (TGA), while differential scanning calorimetry (DSC) identifies phase transitions. Mass spectrometry (ESI-TOF) confirms molecular weight, and elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How do steric effects from 2,4,6-trimethylphenyl groups influence crystallographic refinement?

- Answer : The bulky substituents introduce disorder in crystal lattices, complicating refinement. Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is optimal for resolving disordered regions. Twinning and anisotropic displacement parameters must be modeled, and high-resolution data (≤ 0.8 Å) are critical. Comparative analysis with analogous structures (e.g., N-(2,4,6-trimethylphenyl)acetamides) reveals systematic trends in bond-length variations due to steric strain .

Q. What role does this compound play in catalytic systems, particularly in stabilizing low-coordinate metal centers?

- Answer : The electron-rich, bulky aryl groups act as stabilizing ligands in transition-metal catalysis. For example, analogous bis(2,4,6-trimethylphenyl) ligands in germanium-selenium complexes enhance metal center stability via steric shielding and π-backbonding. Kinetic studies (e.g., Eyring plots) and DFT calculations (B3LYP/def2-TZVP) can quantify ligand effects on reaction barriers and electronic properties .

Q. How to resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Answer : Discrepancies often arise from solvent polarity, concentration effects, or dynamic equilibria. A multi-technique approach is advised:

- Compare IR spectra in solid (KBr pellet) vs. solution (ATR-FTIR) states to identify solvent interactions.

- Use time-resolved fluorescence spectroscopy to probe excited-state behavior.

- Cross-validate with computational methods (e.g., TD-DFT for UV-Vis predictions) .

Q. What computational strategies predict the electronic effects of substituting 2,4,6-trimethylphenyl groups on ethenol’s reactivity?

- Answer : Density functional theory (DFT) at the ωB97X-D/cc-pVTZ level models hyperconjugative interactions between aryl substituents and the ethenol backbone. Natural bond orbital (NBO) analysis quantifies charge transfer, while electrostatic potential maps identify nucleophilic/electrophilic sites. Comparative studies with less-hindered analogs (e.g., phenyl-substituted ethenols) isolate steric vs. electronic contributions .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Analogous Trimethylphenyl Compounds

| Compound | Space Group | Z | a (Å) | b (Å) | c (Å) | Refinement R |

|---|---|---|---|---|---|---|

| N-(2,4,6-TMP)acetamide | P2/c | 4 | 8.21 | 15.39 | 9.45 | 0.039 |

| Bis(2,4,6-TMP)germanium | P-1 | 2 | 10.02 | 12.17 | 14.56 | 0.052 |

Table 2 : Comparative NMR Chemical Shifts (δ, ppm) for Methyl Groups

| Position | -NMR (CDCl) | -NMR |

|---|---|---|

| Ortho-CH | 2.25 (s) | 21.4 |

| Para-CH | 2.15 (s) | 20.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.